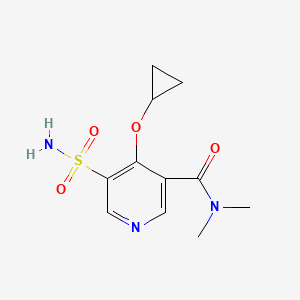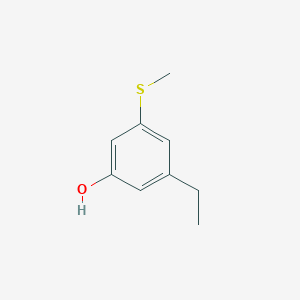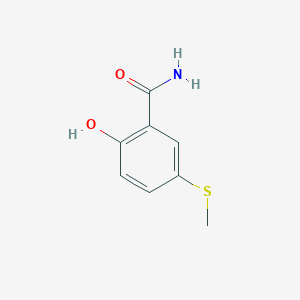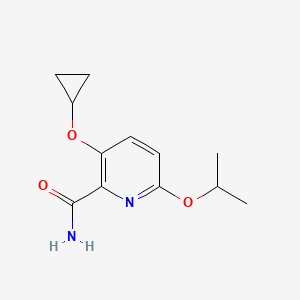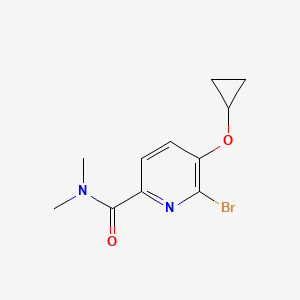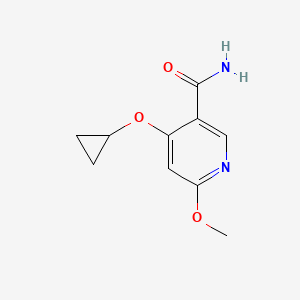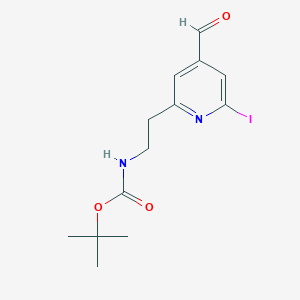
Tert-butyl 2-(4-formyl-6-iodopyridin-2-YL)ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(4-formyl-6-iodopyridin-2-YL)ethylcarbamate: is a chemical compound with the molecular formula C13H17IN2O3 and a molecular weight of 376.19 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a formyl group and an iodine atom, along with a tert-butyl carbamate group.
Méthodes De Préparation
The synthesis of Tert-butyl 2-(4-formyl-6-iodopyridin-2-YL)ethylcarbamate can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Analyse Des Réactions Chimiques
Tert-butyl 2-(4-formyl-6-iodopyridin-2-YL)ethylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki–Miyaura coupling.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and palladium catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl 2-(4-formyl-6-iodopyridin-2-YL)ethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of Tert-butyl 2-(4-formyl-6-iodopyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, while the iodine atom can be involved in substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Tert-butyl 2-(4-formyl-6-iodopyridin-2-YL)ethylcarbamate can be compared with other similar compounds, such as:
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound has a similar tert-butyl carbamate group but differs in the structure of the heterocyclic ring.
Tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate: This compound has a similar pyridine ring with a formyl group but contains a chlorine atom instead of iodine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can participate in unique chemical reactions.
Propriétés
Formule moléculaire |
C13H17IN2O3 |
|---|---|
Poids moléculaire |
376.19 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-formyl-6-iodopyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H17IN2O3/c1-13(2,3)19-12(18)15-5-4-10-6-9(8-17)7-11(14)16-10/h6-8H,4-5H2,1-3H3,(H,15,18) |
Clé InChI |
IOEHNXDUXXBCRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1=NC(=CC(=C1)C=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


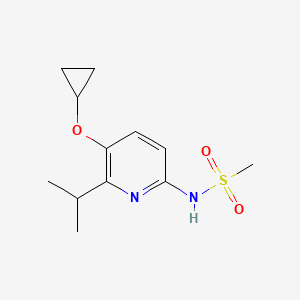

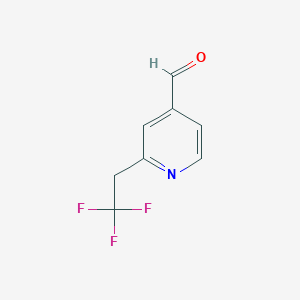
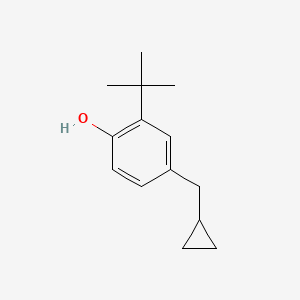

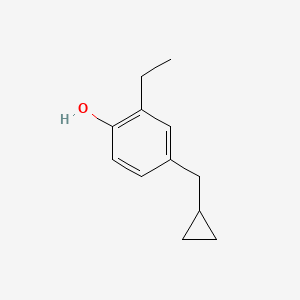

![[6-Formyl-4-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester](/img/structure/B14835226.png)
